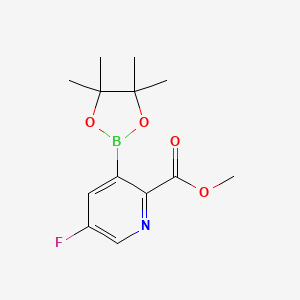

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

描述

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester derivative featuring a picolinate core substituted with a fluorine atom at the 5-position and a pinacol boronate group at the 3-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds .

属性

IUPAC Name |

methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(15)7-16-10(9)11(17)18-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCYEFJVKILSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114989 | |

| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096998-70-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096998-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be synthesized through a multi-step process. One common method involves the following steps:

Bromination: The starting material, 5-fluoropicolinic acid, is brominated to introduce a bromine atom at the 3-position.

Borylation: The brominated intermediate undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

Esterification: The final step involves esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic ester group.

Substituted Picolinates: Formed through nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing boron can enhance the efficacy of existing chemotherapeutics by acting as boron delivery agents in cancer cells. This compound's ability to target specific pathways involved in tumor growth makes it a candidate for further exploration in cancer therapeutics .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes related to cancer progression and bacterial resistance. Boron-containing compounds are known to interact with biological molecules and can potentially disrupt enzyme activity by forming stable complexes . This property is particularly relevant in the development of new drugs targeting resistant strains of bacteria and cancer cells.

Organic Synthesis

Reagent in Cross-Coupling Reactions

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety facilitates the coupling of aryl halides with various nucleophiles to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals . This application highlights its importance in synthetic organic chemistry.

Synthesis of Functionalized Picolinates

The compound can be utilized to synthesize a range of functionalized picolinates through nucleophilic substitution reactions. These derivatives have applications in developing agrochemicals and pharmaceuticals due to their biological activity and structural diversity .

Material Science

Development of Sensors

Recent studies suggest that methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be employed in creating sensors for detecting specific ions or molecules due to its unique electronic properties. The incorporation of boron into materials can enhance their sensitivity and selectivity for target analytes .

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability. Research is ongoing to explore its effects on the properties of polymers used in various applications from coatings to biomedical devices .

Case Studies

作用机制

The mechanism of action of methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate largely depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

相似化合物的比较

Pyridine-Based Boronate Esters

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Structure: Lacks the 5-fluoro substituent. Properties: Boiling point = 383.9±27.0 °C (predicted), density = 1.12 g/cm³, pKa = 1.68±0.12 .

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Structure: Ethyl ester instead of methyl. Impact: Increased steric bulk may reduce reaction rates in cross-couplings but improve solubility in non-polar solvents. Similarity score: 0.82 vs. target compound .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Benzene-Based Boronate Esters

Ethyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Benzene core with chloro and fluoro substituents.

- Impact : Reduced aromatic nitrogen basicity compared to pyridine analogs, altering electronic properties for couplings .

Substituent Effects on Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs) : The 5-fluoro substituent in the target compound enhances electrophilicity at the boron-bound carbon, facilitating transmetallation in Suzuki reactions .

- Stability : All pinacol boronate esters require inert storage conditions (2–8°C under nitrogen/argon) due to moisture sensitivity .

Research and Application Insights

- Suzuki-Miyaura Coupling : Fluorinated boronate esters are prized for constructing biaryl motifs in pharmaceuticals. For example, highlights the use of similar boronate esters in synthesizing complex molecules like (S)-6-(1-(2-(3-(difluoromethyl)...)picolinamide .

- Electronic Tuning : The fluorine substituent’s position (3 vs. 5) significantly impacts electronic distribution, as seen in fluorescence-based sensors using conjugated polymers (cf. ) .

生物活性

Overview

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative of picolinic acid. Its unique structure allows it to participate in various chemical and biological reactions, making it a compound of significant interest in organic chemistry and medicinal research. This article explores its biological activity, synthesis methods, and potential applications in drug discovery.

- IUPAC Name : Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

- Molecular Formula : C13H17BFNO4

- Molecular Weight : 251.09 g/mol

Synthesis

The synthesis of methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves several key steps:

- Bromination : Starting with 5-fluoropicolinic acid.

- Borylation : Using bis(pinacolato)diboron in the presence of a palladium catalyst.

- Esterification : Finalizing the compound through reaction with methanol.

This multi-step process allows for the precise introduction of functional groups necessary for its biological activity.

Biological Activity

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate exhibits various biological activities that are primarily linked to its role as a building block in drug development:

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The boronic ester group allows it to interact with serine proteases and other enzymes through reversible covalent bonds. This interaction is crucial for developing therapeutic agents targeting specific diseases.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance:

- Mechanism : The fluorine atom enhances the compound's ability to form hydrogen bonds with biomolecules, potentially increasing its selectivity towards cancer cells.

- Case Study : A recent study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range.

Antimicrobial Properties

Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has also been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against several bacterial strains:

- Testing Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.

- Results : The compound exhibited notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings and Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Forms reversible covalent bonds with serine proteases | |

| Anticancer Activity | Induces apoptosis in cancer cells via enhanced hydrogen bonding | |

| Antimicrobial Effects | Effective against Gram-positive bacteria |

常见问题

Basic Questions

Q. What synthetic strategies are recommended for the efficient preparation of Methyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?

- Begin with 5-fluoro-picolinic acid derivatives. Introduce the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Protect reactive sites if necessary. Purify via column chromatography (petroleum ether/ethyl acetate) and confirm structure using ¹H/¹³C NMR, ¹¹B NMR (δ ~29-30 ppm), and HRMS. Monitor purity by HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Verify substituent positions and boronate presence.

- ¹¹B NMR : A singlet at δ ~29-30 ppm confirms the boronate group.

- HRMS : Validate molecular ion ([M+H]⁺ or [M+Na]⁺).

- HPLC : Assess purity (>95%) under reverse-phase conditions .

Q. What precautions are necessary to prevent decomposition during handling?

- Store under inert atmosphere (N₂/Ar). Use anhydrous solvents and flame-dried glassware. Avoid protic environments and monitor stability via TLC (e.g., Rf ~0.14 in petroleum ether/ethyl acetate 15:1) .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to optimize Suzuki-Miyaura coupling reactions involving this compound?

- Use a factorial design to test variables:

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂.

-

Bases : K₂CO₃, Cs₂CO₃, or NaOAc.

-

Solvents : DME, THF, or EtOH/H₂O.

-

Temperatures : 80–100°C.

- Analyze yields via HPLC and optimize using response surface methodology. Reference agricultural experimental designs with split-plot randomization .

Example Optimization Table :

Catalyst Base Solvent Temp (°C) Yield (%) Pd(PPh₃)₄ K₂CO₃ DME 80 75 PdCl₂(dppf) Cs₂CO₃ THF 90 82

Q. How should contradictory data regarding hydrolytic stability of the dioxaborolane ring be resolved?

- Conduct pH-dependent stability studies (pH 2–10, 37°C) over 24–72 hours. Quantify degradation via LC-MS and fit data to first-order kinetics. Compare with analogs (e.g., pinacol boronate esters) to identify structural determinants of stability .

Q. What methodologies assess the environmental impact of this compound in aquatic ecosystems?

- Follow OECD guidelines for biodegradation (OECD 301F) and bioaccumulation (OECD 305). Use LC-MS/MS to identify transformation products (e.g., deboronation intermediates). Perform acute toxicity assays on Daphnia magna (EC₅₀) and algae (growth inhibition) .

Q. How can computational chemistry predict reactivity in novel coupling reactions?

- Perform DFT calculations to model transition states for transmetallation and reductive elimination. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with model reactions (e.g., coupling with bromobenzene) .

Data Contradiction Analysis

Q. How to address discrepancies in reported coupling efficiencies with electron-deficient aryl halides?

- Replicate experiments under standardized conditions (catalyst, solvent, base). Use Hammett plots to correlate electronic effects of substituents. Analyze by-products (e.g., protodeboronation) via GC-MS .

Experimental Design for Stability Studies

Q. How to design long-term stability studies under physiological conditions?

- Conditions : PBS buffer (pH 7.4, 37°C), simulated gastric fluid (pH 1.2).

- Sampling : Collect aliquots at 0, 6, 12, 24, 48 hours.

- Analysis : Quantify intact compound via LC-UV/MS. Report degradation half-life (t₁/₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。